(3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid
Description
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | $$ C9H{17}NO_3 $$ | |
| Molecular weight | 187.24 g/mol | |
| Stereochemistry (C3) | S-configuration | |
| Melting point | 134°C | |
| Hydrogen bond donors | 2 (amide NH, carboxylic OH) |
Comparative Analysis of 2D vs. 3D Conformational Representations
Two-dimensional structural depictions emphasize connectivity and functional group arrangement but fail to capture steric interactions. The PubChem 2D structure (CID 22871591) shows a linear hexanoic acid chain with substituents at C3 and C5. In contrast, 3D conformational models derived from X-ray crystallography and computational simulations reveal significant torsional strain between the methyl and amide groups. For instance, the tert-butyl-dimethylsilyl (TBDMS) derivative of a related compound exhibits a gauche conformation between the C3 and C5 substituents, minimizing steric clashes.
Quantum mechanical calculations using density functional theory (DFT) at the CAM-B3LYP/aug-cc-pVTZ level demonstrate that the lowest-energy conformer adopts a bent geometry, with the carboxylic acid and amide groups oriented antiperiplanar to reduce dipole-dipole repulsions. This contrasts with the planar arrangements often assumed in 2D representations.
Table 2: 2D vs. 3D Structural Features
Intermolecular Interaction Networks in Crystalline States
Crystallographic studies of this compound derivatives reveal intricate hydrogen-bonded architectures. In the solid state, molecules form infinite chains via O–H⋯O interactions between carboxylic acid groups (O⋯O distance: 2.65 Å) and N–H⋯O bonds between amide moieties (N⋯O distance: 2.89 Å). These interactions propagate into a two-dimensional sheet structure parallel to the ac-plane, stabilized by van der Waals forces from the methyl and branched alkyl groups.
Comparative analysis with isostructural terephthalamides shows that while linear analogs form 3D networks via bifurcated hydrogen bonds, branched derivatives like this compound favor layer-like arrangements due to steric hindrance. Hirshfeld surface analysis indicates that H⋯H (49%), O⋯H (31%), and N⋯H (12%) contacts dominate the crystal packing, with the methyl group contributing 18% of the total surface contacts.
Table 3: Crystallographic Data for Analogous Compounds
| Parameter | Value | Compound | Source |
|---|---|---|---|
| Space group | P2₁/n | Benzene-1,3,5-tricarboxamide | |
| Unit cell volume | 3479.7 ų | Terephthalamide derivative | |
| Hydrogen bond synthons | R₂²(8), R₄⁴(16) | AOEMHA derivative |
The crystalline lattice exhibits anisotropic thermal motion, with higher displacement parameters observed for the methyl and terminal carboxylic acid groups, suggesting dynamic disorder at room temperature.
Properties
IUPAC Name |
(3S)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H2,10,11)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDKTSLVWGFPQG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628709 | |
| Record name | (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181289-34-9 | |
| Record name | (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181289-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enzymatic Enantioselective Synthesis
One of the prominent methods for preparing the (3S) enantiomer involves enzymatic hydrolysis of cyano or ester precursors to selectively yield the (S)-configured product.
-
- Starting from 2-carbethoxy-3-cyano-5-methylhexanoic acid ethyl ester, enzymatic hydrolysis is performed using liquid TL lipase enzyme.
- This selective hydrolysis converts the ester to the corresponding acid while maintaining stereochemical integrity.
- The intermediate sodium salt formed is acidified with hydrochloric acid to yield the free acid.
- Subsequent formation of amine salts (e.g., with t-butyl amine and (S)-(-)-alpha methyl benzylamine) aids in purification and enantiomeric enrichment.
-
- High enantiomeric purity of the product.
- Economical due to the use of liquid enzyme rather than immobilized enzymes.
- Improved yield and purity compared to traditional chemical methods.
- Time-saving and cost-effective process suitable for scale-up.
-
- Specific optical rotation measurements confirm the chirality and purity of the intermediates.
- The process modifications lead to higher purity and lower cost synthesis of (3S)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid.
-
- Conversion of 2-carbethoxy-5-methyl hex-2-enoic acid ethyl ester to 2-carbethoxy-3-cyano-5-methylhexanoic acid ethyl ester.
- Enzymatic hydrolysis to 2-carboxyethyl-3-cyano-5-methylhexanoic acid.
- Acidification and salt formation leading to the target compound.
This enzymatic route is considered a significant improvement over classical chemical syntheses due to its stereoselectivity and operational simplicity.
Resolution of Racemic Mixture via Diastereomeric Salt Formation
Another widely used approach is the resolution of the racemic mixture of 3-(carbamoylmethyl)-5-methylhexanoic acid by forming diastereomeric salts with optically active amines.
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- The racemate is reacted with optically pure amines such as (R)- or (S)-phenylglycinol or 1-(1-naphthyl)ethylamine in an organic solvent (commonly ethanol or isopropyl alcohol).
- Diastereomeric salts form, which differ in solubility.
- The less soluble salt (usually of the undesired enantiomer) precipitates and is removed by filtration.
- The desired enantiomer remains in solution and is recovered after acid hydrolysis of the salt.
-
- Chloroform has been used historically but is avoided industrially due to carcinogenicity.
- Safer solvents like ethanol, isopropyl alcohol, or ethyl acetate are preferred.
-
- The process achieves enantiomeric excess (e.e.) greater than 99%.
- Typical yields range from 40% to over 90%, depending on conditions and amine used.
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- The organic phases containing the chiral amine can be recovered and reused, improving cost efficiency.
| Step | Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Salification of racemate with (R)-phenylglycinol | Ethanol, isopropyl alcohol | 25–40 °C | ~3 h | 40–41 | |
| Salification with 1-(1-naphthyl)ethylamine | Chloroform/ethanol | Cooling to 20–25 °C | Variable | >90 | |
| Acid hydrolysis of salt | Acidic aqueous phase, pH 1–1.5 | 60 °C | 10 min addition, then cooling | - |
- Notes:
- The salt of the (S)-(+)-enantiomer precipitates preferentially and is removed.
- The (R)-(−)-3-(carbamoylmethyl)-5-methylhexanoic acid is recovered from the mother liquor.
This method is industrially relevant for the preparation of enantiomerically pure intermediates and is described in detail in patent literature.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Typical Yield | Enantiomeric Purity |
|---|---|---|---|---|---|
| Enzymatic Enantioselective Hydrolysis | TL Lipase, Hydrochloric acid, t-butyl amine, (S)-alpha methyl benzylamine | 25–40 °C, aqueous-organic | High stereoselectivity, economical, scalable | High (not specified) | >99% e.e. |
| Diastereomeric Salt Resolution | Racemic acid, (R)/(S)-Phenylglycinol or 1-(1-naphthyl)ethylamine | Ethanol, isopropanol, 20–40 °C | High purity, industrially established | 40–90% | >99% e.e. |
| Ammonia Treatment | 25% Ammonium hydroxide, HCl | 40 °C, 48 h | Simple, final amino group introduction | Moderate (lab scale) | Racemic or post-resolution |
The preparation of this compound involves sophisticated stereoselective synthetic strategies or resolution techniques to ensure high enantiomeric purity. Enzymatic hydrolysis offers an improved, cost-effective, and stereoselective route, while classical resolution via diastereomeric salt formation remains a robust industrial method. Direct ammonia treatment is employed for amino group introduction but requires prior stereochemical control.
These methods, supported by detailed reaction conditions and yields, provide a comprehensive framework for the efficient and scalable preparation of this important chiral amino acid derivative.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The terminal carboxylic acid group participates in classical acid-base and nucleophilic substitution reactions.
α-Ketoamide Reactivity
The 2-amino-2-oxoethyl group (–CH₂CONH₂) undergoes hydrolysis, reduction, and nucleophilic attacks.
Steric and Stereochemical Considerations
The 3S stereochemistry and branched 5-methyl group influence reaction outcomes:
-
Steric Hindrance : The methyl group at C5 reduces reactivity at C3 and C4 positions, favoring selective modifications at the carboxylic acid or amide groups.
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Stereochemical Integrity : Reactions under mild conditions (e.g., esterification at room temperature) preserve the 3S configuration. Harsh conditions (e.g., prolonged heating) may lead to racemization.
Potential Novel Reactions
Hypothetical pathways based on structural analogs:
| Reaction Type | Predicted Reagents | Expected Products | Rationale |
|---|---|---|---|
| Decarboxylation | Pyridine, heat | 3-(2-Amino-2-oxoethyl)-5-methylpentane | Loss of CO₂ under thermal stress. |
| Mannich Reaction | Formaldehyde, amine | β-Amino acid derivative | Amide acts as a nucleophile. |
Stability Profile
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃.
-
pH Sensitivity : Stable in pH 2–8; rapid hydrolysis occurs outside this range.
Scientific Research Applications
(3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Substituted-3-Hydroxy-2-Oxindoles: These compounds share a similar structural motif and are synthesized using similar reaction conditions.
2,3-Dimethoxybenzamides: These compounds are synthesized from benzoic acid derivatives and have similar chemical properties.
Uniqueness
(3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid is unique due to its specific stereochemistry and the presence of both amino and keto functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research and industrial applications.
Biological Activity
(3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, commonly referred to as a derivative of GABA (gamma-aminobutyric acid), exhibits significant biological activity, particularly in the context of neuromodulation and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a hexanoic acid backbone with an amino group at the 3-position and a keto group at the 2-position of the side chain. This structural complexity contributes to its biological activity and potential pharmaceutical applications.
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving GABA receptors. Its structural similarity to other bioactive compounds suggests that it could modulate neurotransmitter activity, influencing mood regulation and cognitive functions .
Neurotransmitter Modulation
Preliminary studies have demonstrated that this compound may enhance GABAergic transmission, which is crucial for inhibitory signaling in the central nervous system. This modulation could potentially lead to therapeutic effects in conditions such as anxiety, epilepsy, and other neurological disorders .
Case Studies
- GABA Receptor Interaction : In vitro studies have shown that this compound can increase the binding affinity to GABA receptors, suggesting its role as a GABA analog. This activity is significant in developing anticonvulsants and anxiolytics.
- Cognitive Enhancement : Animal models have indicated that administration of this compound leads to improved cognitive performance in tasks requiring memory and learning, further supporting its potential use in treating cognitive deficits associated with neurodegenerative diseases .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Aminomethyl-5-methylhexanoic acid | Contains an additional amino group | |
| Pregabalin | Used for neuropathic pain; similar action mechanism | |
| Gabapentin | Anticonvulsant; shares structural motifs |
The unique combination of amino and keto functionalities within a hexanoic framework distinguishes this compound from these compounds, potentially conferring distinct pharmacological properties.
Applications in Drug Development
Given its biological activity, this compound is being explored for various pharmaceutical applications:
- Neurological Disorders : Its potential as a neuromodulator positions it as a candidate for treating conditions like epilepsy and anxiety disorders.
- Peptide Synthesis : The compound serves as a valuable building block in peptide synthesis within pharmaceutical research, contributing to the development of biologically active compounds .
Q & A
Q. What are the key considerations for optimizing the synthetic yield of (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid in laboratory settings?
Optimizing synthetic yield requires attention to:
- Chiral resolution methods : Traditional resolution using chiral acids (e.g., (S)-(+)-mandelic acid) can separate enantiomers, but enzymatic approaches (e.g., lipase-mediated reactions) offer higher enantioselectivity and reduced costs .
- Reaction conditions : Temperature, solvent choice, and catalyst loading significantly impact intermediate stability. For example, tert-butyl bromoacetate improves scalability compared to benzyl derivatives in analogous syntheses .
- Purification steps : Chromatography or recrystallization ensures high purity, critical for pharmacological studies .
Q. How can researchers characterize the enantiomeric purity of this compound, and what analytical techniques are recommended?
Enantiomeric purity is assessed via:
- Chiral HPLC : Columns with chiral stationary phases (e.g., amylose- or cellulose-based) resolve enantiomers. Retention times are compared to racemic or enantiopure standards .
- Polarimetry : Specific optical rotation measurements validate chiral integrity, though this requires pure samples .
- NMR with chiral solvating agents : Diastereomeric interactions can distinguish enantiomers in solution .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Lab coats, gloves, and goggles are mandatory.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Fire safety : Dry powder or CO₂ extinguishers are recommended; avoid water jets to prevent splashing .
Advanced Research Questions
Q. What enzymatic strategies enable enantioselective synthesis of this compound, and how do they compare to traditional resolution methods?
- Lipase-mediated hydrolysis : TL lipase selectively hydrolyzes esters of the undesired enantiomer, leaving the target (3S)-enantiomer intact. This method achieves >99.9% chiral purity and avoids costly chiral catalysts .
- Advantages over traditional resolution : Enzymatic methods reduce waste, enhance scalability, and improve cost efficiency compared to diastereomeric salt formation (e.g., mandelic acid resolution) .
Q. How do researchers reconcile contradictory data on the biological activity of this compound across in vitro models?
- Structural vs. functional analogs : While structurally similar to pregabalin [(3S)-3-(aminomethyl)-5-methylhexanoic acid], the 2-amino-2-oxoethyl group may alter binding to α2-δ subunits of voltage-gated calcium channels. Comparative studies using radiolabeled ligands or calcium flux assays can clarify target engagement .
- Model-specific variability : Neuronal cell lines (e.g., hippocampal cultures) may exhibit differential vesicle release kinetics compared to in vivo models. Standardizing stimulation protocols (e.g., electrical vs. hyperosmotic) reduces variability .
Q. What methodologies are recommended for impurity profiling of this compound in pharmaceutical research?
Q. Table 1: Common Impurities in this compound
| Impurity Name | CAS No. | Detection Method |
|---|---|---|
| (R)-Enantiomer | 216576-74-8 | Chiral HPLC |
| 4-Eliminate Byproduct | 148553-50-8 | Reverse-phase HPLC |
| Isobutylpyrrolidin-2-one | 148553-51-9 | GC-MS |
Q. How can researchers design experiments to evaluate the calcium channel modulation mechanism of this compound?
- Electrophysiology : Patch-clamp assays on dorsal root ganglion neurons quantify inhibition of calcium currents (IC₅₀ values) .
- Competitive binding assays : Use tritiated pregabalin to assess displacement by the target compound, confirming α2-δ subunit affinity .
- NMDA receptor dependency : Co-application with NMDA antagonists (e.g., D-AP5) tests if effects require glutamatergic signaling .
Contradiction Analysis in Synthesis Literature
- Racemic vs. enantioselective routes : Pilot-scale studies show racemic synthesis followed by resolution is cost-effective but generates waste, while enzymatic methods offer greener alternatives but require optimized enzyme stability .
- Yield discrepancies : Sodium ethoxide-mediated ester hydrolysis (Scheme 5 in ) may produce variable yields due to moisture sensitivity, necessitating strict anhydrous conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
